N'-[(E)-(3-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and properties. This compound is often used in various scientific research applications due to its potential biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation reaction between 3-hydroxybenzaldehyde and 2-(2-nitrophenoxy)acetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of an acid catalyst to facilitate the condensation process.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide ions) are used under controlled conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted aromatic compounds.
Scientific Research Applications
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(3-hydroxyphenyl)methylidene]-2-{[4-(4-methylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
- N’-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide
Uniqueness
N’-[(E)-(3-hydroxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
Molecular Formula |
C15H13N3O5 |
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Molecular Weight |
315.28 g/mol |
IUPAC Name |
N-[(E)-(3-hydroxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C15H13N3O5/c19-12-5-3-4-11(8-12)9-16-17-15(20)10-23-14-7-2-1-6-13(14)18(21)22/h1-9,19H,10H2,(H,17,20)/b16-9+ |
InChI Key |
UPZAWOXOLIRWJK-CXUHLZMHSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)N/N=C/C2=CC(=CC=C2)O |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NN=CC2=CC(=CC=C2)O |
Origin of Product |
United States |
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